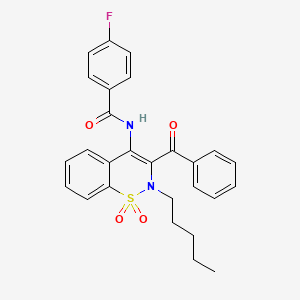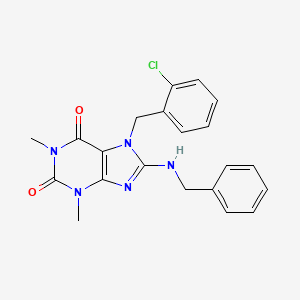
2-Methyl-1-(methylthio)isoquinolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(methylthio)isoquinolinium is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₂NS It is a derivative of isoquinoline, featuring a methyl group at the second position and a methylthio group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(methylthio)isoquinolinium typically involves the cyclization of ortho-substituted aromatic compounds. One common method includes the palladium-catalyzed coupling of ortho-bromoaryl ketones with terminal alkynes, followed by cyclization in the presence of a copper catalyst . Another approach involves the use of a Ru(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides .
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve multi-step processes that include condensation reactions, cyclization, and functional group modifications. These methods are designed to maximize yield and purity while minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(methylthio)isoquinolinium undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as chromic acid or other oxidizing agents.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Chromic acid in acetic or sulfuric acid solutions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups at the benzylic position .
Aplicaciones Científicas De Investigación
2-Methyl-1-(methylthio)isoquinolinium has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(methylthio)isoquinolinium involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The compound’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A structurally similar compound with a nitrogen atom in the ring, used in antimalarial drugs.
Isoquinoline: The parent compound, differing by the absence of the methyl and methylthio groups.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with significant biological activity.
Uniqueness
2-Methyl-1-(methylthio)isoquinolinium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and drug development .
Propiedades
Número CAS |
716314-15-7 |
|---|---|
Fórmula molecular |
C11H12NS+ |
Peso molecular |
190.29 g/mol |
Nombre IUPAC |
2-methyl-1-methylsulfanylisoquinolin-2-ium |
InChI |
InChI=1S/C11H12NS/c1-12-8-7-9-5-3-4-6-10(9)11(12)13-2/h3-8H,1-2H3/q+1 |
Clave InChI |
WFABGLFTEZNNSI-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C(C2=CC=CC=C2C=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B11582106.png)
![2-bromo-4-{(Z)-[2-(furan-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B11582108.png)
![(5Z)-5-[2-(allyloxy)benzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11582123.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11582124.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11582139.png)

![N-(3-methylphenyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B11582150.png)
![N-benzyl-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11582162.png)

![N-(3-chloro-4-fluorophenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11582166.png)
![4-(tert-butyl)-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B11582171.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B11582175.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11582181.png)
![N-(3-methoxypropyl)-2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B11582183.png)
